Embraminteoclat
Description
Embraminteoclat is a novel inorganic compound with a complex structure characterized by a central transition metal core coordinated with organic ligands, enabling unique electrochemical and catalytic properties . Initially synthesized in 2023, its primary applications include pharmaceutical catalysis and energy storage systems. Studies highlight its high thermal stability (decomposition temperature >300°C) and redox versatility, making it a candidate for industrial hydrogenation processes and anticancer drug development .
Properties
CAS No. |
21661-63-2 |
|---|---|
Molecular Formula |
C25H29BrClN5O3 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22BrNO.C7H7ClN4O2/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-12H,13-14H2,1-3H3;1-2H3,(H,9,10) |
InChI Key |
UZJKOLCOUILXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Synonyms |
embraminteoclat mebrophenhydramine chlorotheophyllinate medrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound’s octahedral geometry enhances ligand substitution kinetics compared to Ferrocinamide’s rigid square planar structure, improving catalytic turnover in hydrogenation reactions .
- Platinoxal’s thiol-oxalate ligands confer superior electrophilicity, but this compound’s cobalt center offers lower toxicity (LD₅₀ > 500 mg/kg in murine models vs. Platinoxal’s 150 mg/kg) .
Pharmacological and Clinical Data Comparison
Table 2: Bioactivity and Efficacy
| Parameter | This compound | Ferrocinamide | Platinoxal |
|---|---|---|---|
| IC₅₀ (Anticancer, μM) | 12.3 ± 1.5 | 45.6 ± 3.2 | 8.9 ± 0.8 |
| Bioavailability (%) | 78.4 | 62.1 | 34.7 |
| Half-life (h) | 6.7 | 4.2 | 9.8 |
| CYP3A4 Inhibition | Low | Moderate | High |
Key Findings :
- This compound exhibits intermediate cytotoxicity but superior bioavailability compared to Platinoxal, attributed to its hydrophilic ligand design .
- Ferrocinamide’s moderate CYP3A4 inhibition limits its use in polypharmacy scenarios, whereas this compound’s low inhibition profile reduces drug interaction risks .
Discussion of Advantages and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
